molecular formula C21H23FN4O2 B12175585 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide

Cat. No.: B12175585
M. Wt: 382.4 g/mol
InChI Key: CJTOZHLFNNPZOU-UHFFFAOYSA-N
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Description

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide is a complex organic compound that features a quinazoline core, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the quinazoline core.

    Formation of the Piperidine Ring: The piperidine ring is synthesized and then attached to the quinazoline core through a series of condensation reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with altered electronic properties, while substitution could introduce new functional groups that enhance biological activity.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(4-Fluorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23FN4O2

Molecular Weight

382.4 g/mol

IUPAC Name

1-[7-(4-fluorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C21H23FN4O2/c1-12-19-17(10-15(11-18(19)27)13-2-4-16(22)5-3-13)25-21(24-12)26-8-6-14(7-9-26)20(23)28/h2-5,14-15H,6-11H2,1H3,(H2,23,28)

InChI Key

CJTOZHLFNNPZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC(CC3)C(=O)N)CC(CC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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